5-Bromo-6-methoxy-2-methylpyridin-3-ol
Description
5-Bromo-6-methoxy-2-methylpyridin-3-ol is a pyridine derivative with a hydroxyl (-OH) group at position 3, a methyl (-CH₃) group at position 2, a bromine atom at position 5, and a methoxy (-OCH₃) group at position 6. This substitution pattern creates a unique electronic and steric profile, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Key structural features influencing reactivity:
- Methoxy at position 6: Electron-donating group affecting ring electron density.
- Hydroxyl at position 3: Facilitates hydrogen bonding and solubility.
Properties
IUPAC Name |
5-bromo-6-methoxy-2-methylpyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-4-6(10)3-5(8)7(9-4)11-2/h3,10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEQGDKBFLVULV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1O)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Electronic Effects
Substituent Position 6 :
- Methoxy (-OCH₃) in the target compound increases electron density at position 6, favoring nucleophilic attacks. In contrast, 5-Bromo-6-fluoropyridin-3-ol has a fluorine atom at position 6, which is electron-withdrawing, reducing reactivity at this site.
- Replacement with methyl (-CH₃) in 5-Bromo-3-chloro-6-methylpyridin-2-ol introduces steric hindrance, limiting access to position 6.
- Functional Group at Position 3: Hydroxyl (-OH) in the target compound enables hydrogen bonding, enhancing solubility. In 5-Bromo-6-methoxypyridin-3-amine , the amino (-NH₂) group increases basicity, altering interaction with biological targets.
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